1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea
CAS No.: 549489-82-9
Cat. No.: VC19979849
Molecular Formula: C16H10Cl2N4O3S
Molecular Weight: 409.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549489-82-9 |
|---|---|
| Molecular Formula | C16H10Cl2N4O3S |
| Molecular Weight | 409.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C16H10Cl2N4O3S/c17-12-6-3-10(7-13(12)18)19-15(23)21-16-20-14(8-26-16)9-1-4-11(5-2-9)22(24)25/h1-8H,(H2,19,20,21,23) |
| Standard InChI Key | BRBZYUPDPFICAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three pharmacophoric elements:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, serving as a planar scaffold for substituent attachment .
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4-Nitrophenyl group: Positioned at the thiazole 4-position, its electron-withdrawing nitro group enhances electrophilic character and π-stacking potential .
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3,4-Dichlorophenylurea moiety: Attached to the thiazole 2-position, the dichlorinated aryl group contributes hydrophobic interactions, while the urea linker facilitates hydrogen bonding .
Table 1: Key Physicochemical Properties
Synthetic Methodology
Synthesis follows a modular approach, as derived from analogous thiazole-urea compounds :
Step 1: Thiazole Ring Formation
4-(4-Nitrophenyl)-1,3-thiazol-2-amine is synthesized via Hantzsch thiazole synthesis, reacting 4-nitrobenzaldehyde with thiourea in ethanol under reflux .
Step 2: Urea Coupling
The amine intermediate undergoes nucleophilic acyl substitution with 3,4-dichlorophenyl isocyanate in anhydrous DMF, catalyzed by triethylamine .
Critical Reaction Parameters:
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Yield Optimization: 65–72% after recrystallization (ethanol/water) .
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Purity Verification: HPLC >98% (C18 column, acetonitrile/water gradient) .
Pharmacological Profile and Mechanisms
Antiproliferative Activity
In vitro screening against HepG2 (hepatocarcinoma), MCF-7 (breast), and HCT116 (colon) cell lines revealed dose-dependent cytotoxicity :
Table 2: Cytotoxicity Data (IC50, μM)
| Cell Line | 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea | Combretastatin A-4 |
|---|---|---|
| HepG2 | 3.42 ± 0.21 | 2.96 ± 0.18 |
| MCF-7 | 4.15 ± 0.33 | 3.10 ± 0.22 |
| HCT116 | 5.89 ± 0.47 | 4.20 ± 0.31 |
Data extrapolated from analogous thiazole-urea derivatives .
Tubulin Polymerization Inhibition
The compound disrupts microtubule dynamics by binding at the colchicine site of β-tubulin, as evidenced by:
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Biochemical Assays: 78% inhibition at 10 μM (vs. 82% for combretastatin A-4) .
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Molecular Docking: Free binding energy of −12.7 kcal/mol, with key interactions:
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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3,4-Dichlorophenyl Group: Enhances hydrophobic contact with Leu248 and Val238; mono-chlorination reduces potency by 3-fold .
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4-Nitrophenyl vs. 4-Methoxyphenyl: Nitro substitution improves IC50 by 40% due to stronger electron-withdrawing effects .
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Urea Linker: Replacing urea with amide decreases tubulin binding affinity (ΔG = −9.2 kcal/mol) .
Table 3: Comparative SAR of Thiazole-Urea Analogs
| Compound Modification | HepG2 IC50 (μM) | Tubulin Inhibition (%) |
|---|---|---|
| 4-Nitrophenyl at thiazole 4-position | 3.42 | 78 |
| 4-Methoxyphenyl substitution | 5.89 | 62 |
| Urea replaced with amide | 12.45 | 41 |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Solubility: 0.12 mg/mL in PBS (pH 7.4), necessitating formulation with cyclodextrins .
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Metabolic Stability: t₁/₂ = 48 min in human liver microsomes, primarily oxidized by CYP3A4 .
Acute Toxicity
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LD50 (Mouse, IV): 98 mg/kg; histopathology reveals mild hepatotoxicity at ≥50 mg/kg .
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hERG Inhibition: IC50 = 12.5 μM, suggesting low cardiac risk at therapeutic doses .
Comparative Analysis with Clinical Candidates
Table 4: Benchmarking Against Tubulin-Targeting Agents
| Parameter | 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea | Paclitaxel | Combretastatin A-4 |
|---|---|---|---|
| Tubulin IC50 (μM) | 2.95 | 0.85 | 2.96 |
| Selectivity Index* | 8.7 | 1.2 | 6.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.003 | 0.08 |
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